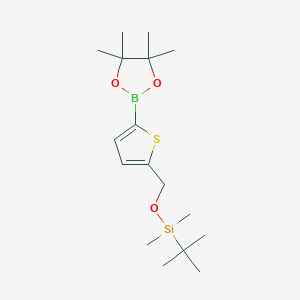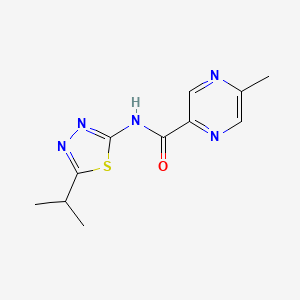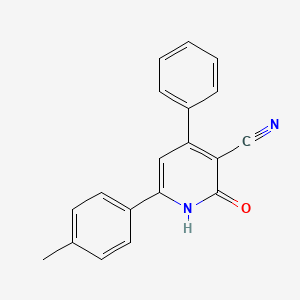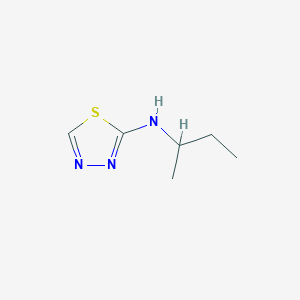![molecular formula C6H8N4O B13106859 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted pyrrolidines .
Wissenschaftliche Forschungsanwendungen
5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities.
Pyrrolidinone: Another parent compound with diverse applications in medicinal chemistry.
1,2,3-Triazole: A related compound with notable antiviral and anticancer properties .
Uniqueness
5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one is unique due to its combined structural features of both triazole and pyrrolidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold for the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-(1,2,4-triazol-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-4-7-3-8-10/h3-5H,1-2H2,(H,9,11) |
InChI-Schlüssel |
MUBSRDHGWBPETB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


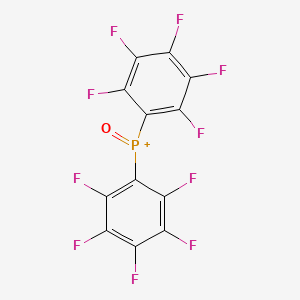
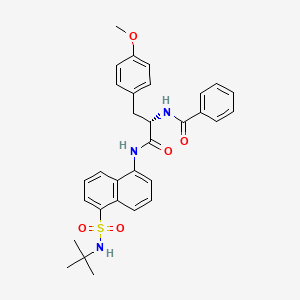

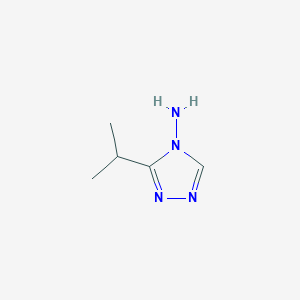
![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)
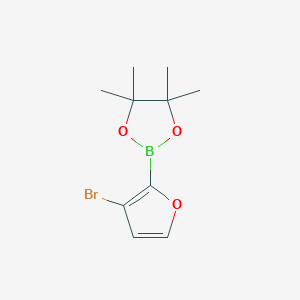
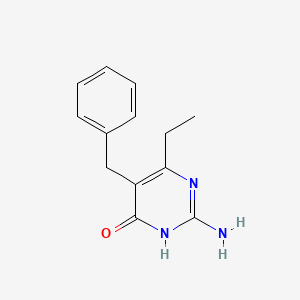
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
